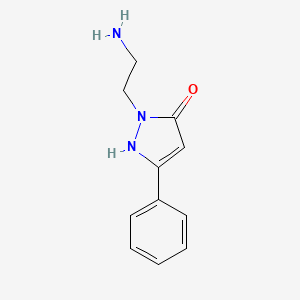

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol

Descripción general

Descripción

Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of carbon atoms bonded directly to the nitrogen atom .

Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also act as nucleophiles and bases, reacting with alkyl halides, acid chlorides, and sulfonyl chlorides .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can form hydrogen bonds, which gives them higher boiling points compared to hydrocarbons of similar molar mass . They are also polar and can participate in dipole-dipole interactions .Aplicaciones Científicas De Investigación

-

Ionic Liquid-Induced Changes in the Properties of Aqueous Sodium Dodecyl Sulfate Solution

- Application : This research studied the effects of ionic liquids, including 1-(2-aminoethyl)-3-methylimidazolium chloride, on the physicochemical properties of aqueous sodium dodecyl sulfate (SDS) solutions .

- Methods : The study involved observing changes in critical micelle concentration (CMC) and micellar size with varying pH levels of the ionic liquid solution .

- Results : The presence of an amino group facilitated the micellization of SDS, while the presence of a carboxyl group had the opposite effect. The addition of 1-(2-aminoethyl)-3-methylimidazolium chloride drastically increased the micellar size .

-

Biological Potential of Indole Derivatives

- Application : Indole derivatives, which may include compounds similar to “1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : Researchers synthesized various scaffolds of indole for screening different pharmacological activities .

- Results : Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Safety And Hazards

Direcciones Futuras

Amines have a wide range of applications in fields like medicine, agriculture, and manufacturing. They are used in the production of polymers, pharmaceuticals, and pesticides, among other things. Future research may focus on developing new synthesis methods, studying their biological activity, and finding new applications .

Propiedades

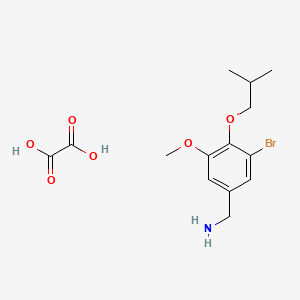

IUPAC Name |

2-(2-aminoethyl)-5-phenyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-6-7-14-11(15)8-10(13-14)9-4-2-1-3-5-9/h1-5,8,13H,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTKFQNSXFBWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-3-phenyl-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Prop-2-yn-1-yl)amino]-2-(2,4,6-trimethylphenyl)acetic acid hydrochloride](/img/structure/B1471216.png)

![Methyl 2-{[(3-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1471217.png)

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)

![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)

![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)